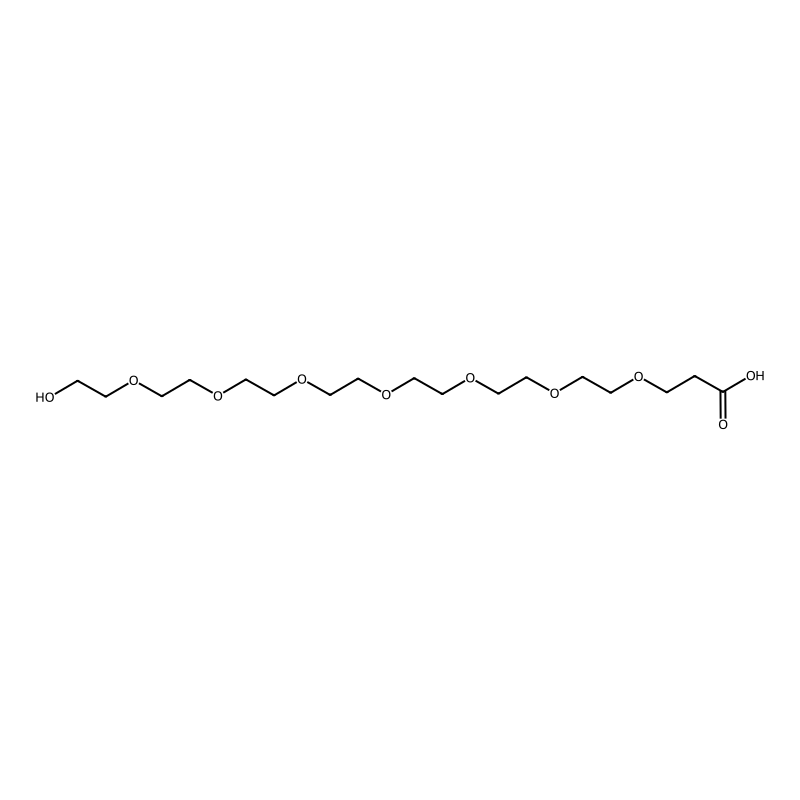HO-Peg7-CH2CH2cooh

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
HO-Peg7-CH2CH2COOH, also known as HOOCCH2CH2O-PEG7-CH2CH2COOH, is a polyethylene glycol (PEG) derivative that features a carboxylic acid functional group. The compound has a molecular formula of C20H38O12 and a molecular weight of 470.51 g/mol. It is characterized by its hydrophilic nature due to the presence of multiple ether linkages in the PEG segment, which enhances its solubility in water and biocompatibility, making it suitable for various biomedical applications.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in drug delivery systems.
- Amide Formation: The carboxylic acid can react with amines to form amides, facilitating the attachment of bioactive molecules or targeting ligands.
- Cross-linking Reactions: In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), HO-Peg7-CH2CH2COOH can be used to cross-link with other polymers or biomolecules, enhancing the stability and functionality of the resulting materials.
HO-Peg7-CH2CH2COOH exhibits significant biological activity, particularly in drug delivery and therapeutic applications. Its PEG component contributes to increased circulation time in the bloodstream and reduced immunogenicity. Studies have shown that PEGylated compounds often demonstrate enhanced solubility and bioavailability, leading to improved therapeutic efficacy.
Additionally, the carboxylic acid group allows for further conjugation with various biomolecules, such as peptides or antibodies, which can enhance targeting capabilities towards specific cells or tissues.
The synthesis of HO-Peg7-CH2CH2COOH typically involves the following methods:
- Ring-Opening Polymerization: The PEG segment can be synthesized via ring-opening polymerization of ethylene oxide. This method allows for precise control over molecular weight and structure.
- Functionalization: After synthesizing PEG, it can be functionalized with carboxylic acid groups through reactions with appropriate reagents such as succinic anhydride or other carboxylating agents.
- Conjugation Reactions: The final step often involves conjugating HO-Peg7-CH2CH2COOH with other active pharmaceutical ingredients using coupling agents to form more complex structures.
HO-Peg7-CH2CH2COOH finds extensive applications in various fields:
- Drug Delivery Systems: Its ability to improve solubility and bioavailability makes it ideal for formulating nanoparticles or liposomes for targeted drug delivery.
- Biomedical Devices: The compound can be used in the development of biocompatible hydrogels or scaffolds for tissue engineering.
- Diagnostic Tools: Due to its ease of conjugation with biomolecules, it is utilized in creating biosensors and diagnostic agents.
Interaction studies involving HO-Peg7-CH2CH2COOH focus on its behavior in biological systems. Research has shown that PEGylated compounds generally exhibit reduced protein adsorption and lower immunogenicity compared to non-PEGylated counterparts. This property is crucial for applications involving systemic administration where prolonged circulation time is desired.
Additionally, studies have investigated how varying the length of the PEG chain affects interactions with cells and proteins, influencing both pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with HO-Peg7-CH2CH2COOH, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Polyethylene Glycol | Linear or branched ether chains | Non-toxic, widely used as a solvent and lubricant |
| Polyvinyl Alcohol | Hydroxyl groups on a vinyl backbone | Biodegradable but less soluble than PEG |
| Polyacrylic Acid | Carboxylic acid functional groups | High water absorption capacity |
| Polylactic Acid | Ester linkages from lactic acid | Biodegradable; used extensively in sutures and implants |
Uniqueness of HO-Peg7-CH2CH2COOH: Unlike these compounds, HO-Peg7-CH2CH2COOH combines both hydrophilic PEG segments with reactive carboxylic acid groups, allowing for versatile modifications that enhance its functionality in drug delivery systems while maintaining biocompatibility.








